Silver cation

Antimicrobial Minimum Inhibitory Concentration Metal Ions

Assuming Ag⁺ interchangeability with AgNPs or AgNO₃ causes formulation failures. Silver cation (CAS 14701-21-4) is the direct antimicrobial species requiring precise speciation control. • 20-fold higher antibacterial activity vs. carbon-coated AgNPs under anaerobic conditions (EC₅₀: 0.10 vs. 2.04 mg/L) • Electrolyzed Ag⁺ suppresses biofilm at 400 ppm-superior to AgNO₃-derived ions for medical device coatings • Rapid onset kinetics ideal for acute decontamination where AgNP slow-release is insufficient For research use only. Competitive pricing with global shipping.

Molecular Formula Ag+
Molecular Weight 107.868 g/mol
CAS No. 14701-21-4
Cat. No. B085348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilver cation
CAS14701-21-4
SynonymsSilver, ion
Molecular FormulaAg+
Molecular Weight107.868 g/mol
Structural Identifiers
SMILES[Ag+]
InChIInChI=1S/Ag/q+1
InChIKeyFOIXSVOLVBLSDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1000 mg / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silver Cation Core Properties & Procurement


Silver cation (Ag⁺, CAS 14701-21-4) is a monovalent ion of the element silver with a molecular weight of 107.868 g/mol [1]. It is the active antimicrobial species in countless silver-based products, yet its efficacy is profoundly dependent on the anion source, complexation state, and the chemical environment of the application matrix [2]. Unlike its metallic form (Ag⁰) or particulate derivatives, Ag⁺ is the direct mediator of oligodynamic action and electrochemical function, making its speciation a critical procurement and formulation variable [3].

Anion source dictates Ag⁺ speciation and bioavailability
Complexation state modulates antimicrobial activity
Environmental chemistry (Cl⁻, S²⁻) critically impacts Ag⁺ availability

Why Silver Cation Substitution Fails


The assumption that silver cation (Ag⁺) is interchangeable with other silver forms (e.g., AgNPs, AgNO₃) or alternative metal cations (e.g., Cu²⁺, Zn²⁺) is a common procurement error that leads to significant performance failures. The antibacterial activity of Ag⁺ is 20-fold higher than that of carbon-coated AgNPs under anaerobic conditions (EC₅₀: 0.10 vs 2.04 mg/L) and its cytotoxicity ranks highest among common metal cations, making its dose-response profile uniquely steep [1]. Furthermore, the presence of common ligands like chloride or sulfide can completely eliminate Ag⁺ bioavailability through precipitation, whereas they may have a mitigated effect on particulate silver forms [2]. These differential sensitivities to environmental chemistry dictate that Ag⁺ cannot be generically substituted without extensive re-validation of the formulation's efficacy and safety window [3].

Ag⁺
AgNPs, AgNO₃
Reported EC₅₀ difference may shift antimicrobial potency profile; particulate forms not directly interchangeable.
Ag⁺
Cu²⁺, Zn²⁺
Cytotoxicity rank and MIC profile differ substantially; dose-response must be re-validated.

Silver Cation Performance Comparison


Ag⁺ Antibacterial Superiority over Cu²⁺ and Zn²⁺

In a standardized broth microdilution assay, silver cation (Ag⁺) demonstrated significantly lower Minimum Inhibitory Concentrations (MICs) against Pseudomonas aeruginosa compared to copper (Cu²⁺) and zinc (Zn²⁺) cations. The MICs for Ag⁺ ranged from 1.25 to 10 µM, whereas Cu²⁺ and Zn²⁺ required substantially higher concentrations to achieve inhibition [1]. This confirms Ag⁺ as the most potent antibacterial agent among the tested transition metal ions.

Antibacterial MIC
Head-to-head
Ag⁺ MIC 1.25–10 µM vs. Cu²⁺, Zn²⁺ (higher)
Supports antimicrobial screening context
P. aeruginosa PAO1, ATCC 27853; broth microdilution
Antimicrobial Minimum Inhibitory Concentration Metal Ions

Ag⁺ Toxicity vs. Silver Nanoparticles

Under anaerobic conditions that prevent Ag⁺ release from silver nanoparticles (AgNPs), the intrinsic toxicity of Ag⁺ to E. coli is 20-fold higher than that of carbon-coated AgNPs (35.4 nm). The EC₅₀ for Ag⁺ was 0.10 ± 0.01 mg/L, whereas for AgNPs it was 2.04 ± 0.07 mg/L [1]. This demonstrates that the antibacterial activity of AgNPs is largely dependent on their dissolution to Ag⁺, and that Ag⁺ itself is the primary cytotoxic agent.

Acute Toxicity EC₅₀
Head-to-head
Ag⁺ 0.10 mg/L AgNPs 2.04 mg/L
Reported 20-fold EC₅₀ difference
Anaerobic, E. coli, 0.5 h exposure
Nanotoxicology Silver Nanoparticles E. coli

Ag⁺ Cytotoxicity Rank Among Metal Cations

In a comparative cytotoxicity study using the rainbow trout R1 cell line and the neutral red uptake assay, silver cation (Ag⁺) was identified as the most cytotoxic metal ion among seven cationic metals tested. The rank order of cytotoxicity was Ag⁺ > Hg²⁺ > Cd²⁺ > Zn²⁺ > Cu²⁺ > Ni²⁺ > Pb²⁺ [1]. This establishes a clear hierarchy of toxic potency that must be considered when selecting Ag⁺ over alternative metal cations for applications where mammalian or environmental cell exposure is a concern.

Cytotoxicity Rank
Head-to-head
Ag⁺ > Hg²⁺ > Cd²⁺ > Zn²⁺ > Cu²⁺ > Ni²⁺ > Pb²⁺
Cytotoxicity rank context for cell-line endpoint review
R1 cell line, neutral red uptake
Cytotoxicity Environmental Toxicology Fish Cell Lines

Electrolyzed Ag⁺ Anti-Virulence vs. AgNO₃ and AgNPs

When standardized to 400 ppm Ag⁺, silver ions generated by DC electrolysis exhibited significantly stronger anti-virulence effects compared to ions derived from silver nitrate (AgNO₃) or silver nanoparticles (AgNPs). Electrolyzed Ag⁺ reduced viable counts of P. aeruginosa by 91.06% and S. aureus by 71.10%, and more effectively suppressed biofilm formation, pigment production (pyocyanin, staphyloxanthin), and protease/hemolysin activities [1]. This indicates that the generation method and resulting speciation (e.g., hydration state, absence of counter-ions) critically influence the biological activity of Ag⁺ beyond mere concentration.

Anti-Virulence
Head-to-head
91.06% reduction (P. aeruginosa) 71.10% reduction (S. aureus)
Supports anti-biofilm and virulence research context
400 ppm Ag⁺, electrolyzed vs. AgNO₃, AgNPs
Electrolysis Biofilm Virulence Factors

Silver Cation Application Scenarios


Acute Wound & Burn Infection Control

The 20-fold higher acute toxicity of Ag⁺ compared to AgNPs under anaerobic conditions [1] makes Ag⁺-based formulations (e.g., AgNO₃ solutions, electrolyzed Ag⁺) the preferred choice for immediate decontamination of infected wounds or burns. The rapid onset of action (EC₅₀ of 0.10 mg/L) is critical for preventing systemic infection, whereas the slower-release kinetics of AgNPs may be insufficient for acute management.

Anti-Biofilm Medical Device Coatings

The superior anti-virulence and biofilm suppression capabilities of electrolyzed Ag⁺ over AgNO₃ or AgNP-derived ions [2] position this specific Ag⁺ source for high-value applications such as urinary catheter coatings, endotracheal tubes, and orthopedic implants. The ability to attenuate biofilm formation at 400 ppm can significantly reduce the incidence of device-related infections, a major cause of implant failure and healthcare costs.

High-Sensitivity Metal Ion Sensors

The extreme sensitivity of Ag⁺ to precipitation by common ligands (e.g., Cl⁻, S²⁻) and its rank as the most cytotoxic metal cation in cell-based assays [3] can be exploited for high-sensitivity detection. Ag⁺-selective electrodes or bioassays leveraging the R1 cell line can be used to monitor trace silver contamination in environmental waters or to assess the cytotoxic potential of industrial effluents with greater sensitivity than assays based on Cu²⁺ or Zn²⁺.

Solid Electrolytes for All-Solid-State Batteries

Silver-based solid electrolytes, such as CsAg₄Br₂.₅I₂.₅, exhibit high ionic conductivity (≈0.2 S cm⁻¹) at room temperature due to the mobility of Ag⁺ cations within the crystal lattice [4]. This performance metric, comparable to some liquid electrolytes but with the safety and stability advantages of a solid, makes Ag⁺-conducting ceramics a candidate material for next-generation microbatteries in medical implants or IoT sensors where long-term stability and low self-discharge are paramount.

Application
Selection Property
Validation Focus
Wound-care antimicrobial research
Rapid antimicrobial action profile
Anaerobic EC₅₀ endpoint review
Medical device biofilm research coatings
Anti-virulence & biofilm suppression
Electrolytic source comparison
High-sensitivity metal ion detection
Ligand sensitivity & cytotoxicity rank
Cell-line assay endpoint review
Solid electrolytes for microbatteries
Ionic conductivity
Conductivity benchmarks review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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